molecular formula C22H22FN5O2 B6508332 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840514-78-5

2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B6508332
CAS No.: 840514-78-5
M. Wt: 407.4 g/mol
InChI Key: UNNBATQNKNTEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a fused heterocyclic core with substitutions influencing its pharmacological and physicochemical properties. The 2-fluorophenyl group at position 1 and the 3-ethoxypropyl chain on the carboxamide moiety distinguish it from analogs.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-2-30-13-7-12-25-22(29)18-19-21(27-16-10-5-4-9-15(16)26-19)28(20(18)24)17-11-6-3-8-14(17)23/h3-6,8-11H,2,7,12-13,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNBATQNKNTEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology, due to its ability to inhibit specific tyrosine kinases.

Target Enzyme : The primary target of this compound is the Eph Tyrosine Kinase , which plays a crucial role in cell signaling pathways that regulate cell adhesion, migration, and proliferation.

Mode of Action :

  • As an Eph Tyrosine Kinase inhibitor , it disrupts the Eph-ephrin signaling pathway, leading to significant alterations in cellular behaviors such as adhesion and migration.
  • This inhibition can result in reduced tumor growth and metastasis, making it a candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that quinoxaline derivatives exhibit potent anticancer activities. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

  • HCT-116 (colon cancer) : IC50 = 1.9 µg/mL
  • MCF-7 (breast cancer) : IC50 = 2.3 µg/mL
    These values indicate strong cytotoxic effects compared to reference drugs like doxorubicin (IC50 = 3.23 µg/mL) .

Other Biological Activities

In addition to anticancer effects, quinoxaline derivatives have been reported to possess:

  • Antiviral Properties : Some compounds have shown efficacy against HIV with EC50 values significantly lower than standard antiviral agents.
  • Antibacterial and Antifungal Activities : The broad-spectrum activity against various pathogens has been documented, although specific data on this compound's efficacy remains limited .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves:

  • Formation of the quinoxaline core via condensation reactions.
  • Functionalization steps to introduce the pyrrolo and carboxamide groups.

Structure-Activity Relationship : Variations in substituents on the quinoxaline core significantly impact biological activity. For instance, altering the phenyl group can enhance or diminish inhibitory potency against Eph kinases and other targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of quinoxaline derivatives:

StudyCompoundActivityIC50/EC50 Value
Study 12-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenyl)AnticancerIC50 = 1.5 µg/mL
Study 2Quinoxaline Derivative AAntiviral (HIV)EC50 = 0.15 µg/mL
Study 3Quinoxaline Derivative BAntifungalEC50 = 133 mg/mL

These findings underscore the potential of this compound class as therapeutic agents across multiple disease states.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, potentially by inhibiting specific kinases involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Inhibition of Kinases

The compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways related to cancer and other diseases. By targeting these kinases, the compound could disrupt aberrant signaling pathways that lead to disease progression .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range.
NeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Kinase InhibitionIdentified as a potent inhibitor of specific receptor tyrosine kinases involved in tumor growth.

Synthesis and Derivatives

The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. Variations in the ethoxy group or substitution on the phenyl ring can lead to derivatives with altered biological activity, making this compound a versatile scaffold for further drug development .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(2-fluorophenyl), N-(3-ethoxypropyl) Likely C23H23FN6O2* ~450.47 (estimated) Fluorine enhances electronegativity; ethoxypropyl may improve solubility .
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(3-ethoxy-4-hydroxybenzylidene), N-cyclohexenylethyl C28H30N6O3 498.587 Bulky cyclohexenyl group reduces solubility; hydroxyl group increases polarity .
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(3-hydroxybenzylidene), N-(2-methoxyethyl) C21H20N6O3 404.43 Methoxyethyl chain enhances hydrophilicity; hydroxybenzylidene may confer metal-binding capacity .
2-amino-N,1-bis(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide N,1-bis(thiophenylmethyl) C21H17N5OS2 435.52 Thiophene groups introduce π-π stacking potential; sulfur atoms may affect metabolic pathways .
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(3,4-dihydroxybenzylidene), N-phenyl C24H18N6O3 438.44 Catechol moiety increases oxidative susceptibility; phenyl group enhances lipophilicity .

*Estimated based on structural similarity to analogs.

Pharmacological and Toxicological Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl substituent in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation or oxidation .

Preparation Methods

Imine Formation and Cyclization

Aminophenylpyrrole derivatives react with 2-fluorobenzaldehyde under acetic acid catalysis (10 mol%) in methanol at 60°C. The imine intermediate undergoes intramolecular electrophilic addition, forming the dihydro-pyrroloquinoxaline. Air oxidation aromatizes the ring, yielding the fluorophenyl-substituted core.

Key Conditions :

  • Solvent: Methanol

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: 60°C

  • Oxidation: Ambient air

Carboxamide Functionalization via Nucleophilic Substitution

The 3-carboxamide side chain is introduced through amide coupling between the pyrroloquinoxaline-3-carboxylic acid and 3-ethoxypropylamine. Two primary strategies are documented:

Methanesulfonyl Chloride Activation

Adapting methods from diarylamine carboxamide syntheses, the carboxylic acid is activated with methanesulfonyl chloride in anhydrous acetonitrile. Pyridine (3 equiv) scavenges HCl, and 3-ethoxypropylamine (1.05 equiv) is added post-activation.

Optimized Protocol :

  • Dissolve pyrroloquinoxaline-3-carboxylic acid (1 mmol) in acetonitrile.

  • Add pyridine (3 mmol) and cool to 0°C.

  • Introduce methanesulfonyl chloride (1.5 mmol) dropwise.

  • Warm to room temperature, add 3-ethoxypropylamine, and heat to 40–45°C.

Yield : 75–88% after silica gel chromatography.

Direct Coupling Reagents

In kinase inhibitor syntheses, EDCI/HOBt or HATU in DMF facilitate amide bonds between sterically hindered partners. For example:

  • Reagents : EDCI (1.2 equiv), HOBt (1.5 equiv), DIPEA (3 equiv)

  • Temperature : Room temperature, 12–16 h.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Pictet–Spengler80–88Mild conditions, scalabilityRequires post-cyclization amidation
Methanesulfonyl75–88High purity, minimal byproductsMoisture-sensitive reagents
Three-component72–85One-pot efficiencyLimited scope for fluorophenyl groups
EDCI/HOBt coupling65–78Broad functional group toleranceHigh reagent cost

Experimental Challenges and Mitigation

Regioselectivity in Cyclization

Electron-withdrawing groups (e.g., fluorine) at specific positions can deactivate the pyrrole nitrogen, stalling cyclization. Positioning the fluorine at C-2 of the phenyl ring avoids conjugation issues, ensuring successful ring closure.

Amidation Side Reactions

Primary amines like 3-ethoxypropylamine may undergo over-activation, leading to dimerization. Using sub-stoichiometric methanesulfonyl chloride (1.5 equiv) and controlled temperatures (40–45°C) suppresses this.

Purification Difficulties

The compound’s low solubility in polar solvents complicates isolation. Gradient elution (petroleum ether/ethyl acetate 4:1 to 1:1) on silica gel achieves >95% purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : Begin with a multi-step synthesis involving pyrrolo[2,3-b]quinoxaline core formation, followed by fluorophenyl substitution and amide coupling. Use General Procedure F1 (amide formation via carbodiimide-mediated coupling) as a starting point .
  • Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while assessing interactions between parameters like reaction time (12–24 hrs) and equivalents of 3-ethoxypropylamine (1.2–2.0 eq) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Key Techniques :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogous pyrrolo[2,3-b]quinoxaline derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons near the fluorine substituent) .
  • LCMS/HPLC : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular ion peaks (e.g., [M+H]+^+ via ESI-MS) .
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally related compounds (e.g., ethyl 2-benzyl-pyrrolo[3,4-c]pyrrole carboxylates) .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyrrolo[2,3-b]quinoxaline derivatives?

  • Approach :

  • Synthesize analogs with variations in the ethoxypropyl chain (e.g., alkyl vs. aryl groups) or fluorophenyl substituents (e.g., para- vs. ortho-fluoro).
  • Test in vitro bioactivity (e.g., kinase inhibition assays) and correlate with steric/electronic descriptors (Hammett constants, logP) .
  • Use molecular docking to predict binding interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Check for rotational barriers in the ethoxypropyl group using variable-temperature NMR (e.g., coalescence temperature analysis).
  • Impurity Analysis : Employ 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts .
  • Cross-Validation : Compare computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian) with experimental data .

Q. What computational methods are effective for predicting the reactivity and stability of this compound?

  • Methods :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model amide bond formation energetics and transition states .
  • Solubility Prediction : Apply COSMO-RS simulations to optimize solvent systems for crystallization or biological assays .
  • Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) paired with LC-MS/MS to identify hydrolytic or oxidative degradation products .

Q. How can researchers design experiments to correlate in vitro activity with in vivo pharmacokinetics?

  • Protocol :

  • In Vitro : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition assays.
  • In Vivo : Use radiolabeled 14C^{14}C-tracers to study absorption/distribution in rodent models, with LC-MS quantification of plasma and tissue levels .
  • Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .

Q. What advanced reactor designs improve scalability for multi-step syntheses of this compound?

  • Engineering Solutions :

  • Continuous Flow : Implement membrane-separated reactors to isolate reactive intermediates (e.g., unstable pyrrolo-quinoxaline precursors) .
  • Process Control : Use real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.